![molecular formula C15H15N3O2 B2921011 3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one CAS No. 2361656-43-9](/img/structure/B2921011.png)
3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a pyrrolidine ring fused with a quinazolinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to isolate the final product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine and quinazolinone derivatives, such as:
- Pyrrolidine-2-one
- 3-iodopyrroles
- Pyrrolizines
Uniqueness
What sets 3-[1-(prop-2-enoyl)pyrrolidin-3-yl]-3,4-dihydroquinazolin-4-one apart is its unique combination of the pyrrolidine and quinazolinone structures, which may confer distinct biological activities and chemical properties .
Propriétés
IUPAC Name |
3-(1-prop-2-enoylpyrrolidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-8-7-11(9-17)18-10-16-13-6-4-3-5-12(13)15(18)20/h2-6,10-11H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGZPBDHDHUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
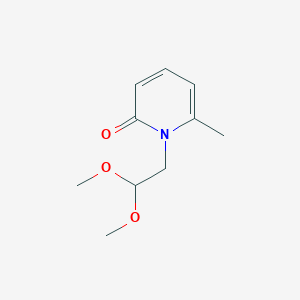
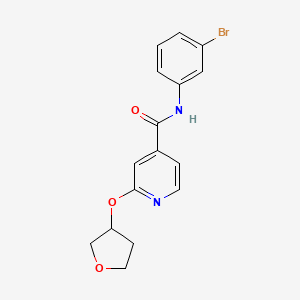
![3,5-dimethyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2920930.png)
![7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2920931.png)
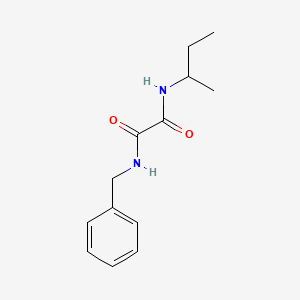
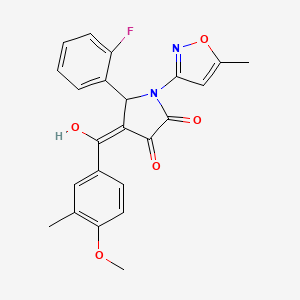
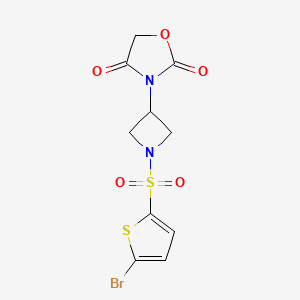
![methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B2920951.png)
![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)
![N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2920940.png)
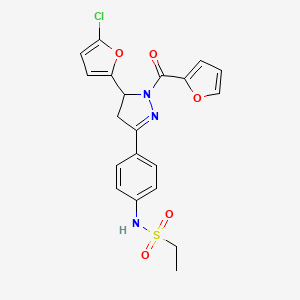
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)
![Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2920943.png)
![2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2920944.png)
